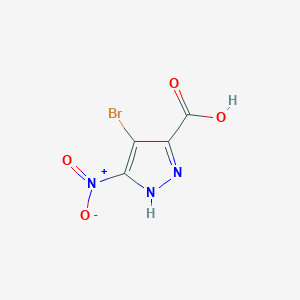
4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE, a compound similar to 4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine, include a melting point of >360°C, a predicted boiling point of 271.6±50.0 °C, and a predicted density of 2.19±0.1 g/cm3 .Scientific Research Applications
Tautomerism and Molecular Interactions
The tautomeric equilibria of purine and pyrimidine bases, including compounds like 4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine, are crucial in understanding molecular interactions, particularly in changing environments. This understanding is significant in the study of nucleic acid bases, their interactions with their environment, and their biological implications, such as the potential for spontaneous mutation through base pairing variations (Person et al., 1989).
Anti-Inflammatory Activity
Substituted tetrahydropyrimidine derivatives, a class to which 4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine belongs, have been observed to exhibit significant in vitro anti-inflammatory activity. The potential of these compounds as anti-inflammatory agents is underscored by their interaction with key biological pathways and molecules, meriting further investigation to fully elucidate their mechanism of action and potential therapeutic applications (Gondkar et al., 2013).
Pharmacological Properties of Conjugates
The synthesis and pharmacological properties of polyfunctional "hybrid" compounds, which include fragments of nitroxyl radicals in their molecular structure, represent a rapidly developing area in medicinal chemistry. The incorporation of nitroxyl radicals into molecules like 4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine can lead to enhanced biological activity, modified biological effects, reduced toxicity, or increased selective cytotoxicity. These properties highlight the potential of such compounds in the treatment and prevention of severe diseases, as well as their use in drug delivery systems (Grigor’ev et al., 2014).
Synthesis and Structure-Activity Relationships
Recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives, including 4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine, have been extensively studied. These compounds display a range of pharmacological effects and are subject to numerous synthesis methods. Understanding their SARs is critical for developing new pyrimidines with enhanced anti-inflammatory activities and minimal toxicity. This highlights the importance of ongoing research in the field to harness the full potential of these compounds (Rashid et al., 2021).
Safety and Hazards
The safety and hazards of 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE, a compound similar to 4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine, include skin and eye irritation. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
The primary target of 4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine is the mitogen and stress-activated protein kinase-1 (MSK-1) . MSK-1 plays a crucial role in cellular processes such as inflammation, cell growth, and differentiation .
Mode of Action
It is known to be important in developing novel potential inhibitors of msk-1 . By inhibiting MSK-1, it can potentially regulate the cellular processes that this kinase is involved in.
Biochemical Pathways
The biochemical pathways affected by 4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine are likely related to the functions of MSK-1. These could include pathways involved in inflammation, cell growth, and differentiation . The downstream effects of these pathways could potentially be altered by the action of this compound.
Result of Action
The molecular and cellular effects of 4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine’s action would be expected to be related to its inhibition of MSK-1. This could potentially result in changes in cellular processes such as inflammation, cell growth, and differentiation .
properties
IUPAC Name |
4-amino-2-methylsulfanyl-5-nitroso-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2S/c1-12-5-7-3(6)2(9-11)4(10)8-5/h1H3,(H3,6,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAYRHLZQHITSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=O)N1)N=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50278696 | |
| Record name | 6-Amino-2-(methylsulfanyl)-5-nitrosopyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50278696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine | |
CAS RN |
43005-49-8 | |
| Record name | NSC9304 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9304 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Amino-2-(methylsulfanyl)-5-nitrosopyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50278696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-Bromo-5-chloro-7-methylthiazolo[5,4-b]pyridine](/img/structure/B1384070.png)




